![molecular formula C17H12ClNO3S B2657755 Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-06-5](/img/structure/B2657755.png)
Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 544421-24-1 . It has a molecular weight of 295.75 and its IUPAC name is methyl 3- [ (4-chlorobenzoyl)amino]-2-thiophenecarboxylate .
Synthesis Analysis
Thiophene derivatives, such as “Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate”, can be synthesized by heterocyclization of various substrates . Some of the typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate” can be represented by the linear formula: C13H10ClNO3S .Chemical Reactions Analysis
Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
“Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate” is a solid compound . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Sure! Here’s a comprehensive analysis of the scientific research applications of Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate:
Pharmaceutical Development
Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel anti-inflammatory, anti-cancer, and antimicrobial agents .
Chemical Synthesis
This compound is valuable in synthetic organic chemistry. It serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of diverse chemical entities. This versatility makes it a useful building block in the synthesis of pharmaceuticals and other bioactive compounds .
Material Science
In material science, Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate is investigated for its potential in developing new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and electrical conductivity. This makes it a promising candidate for applications in electronics, coatings, and advanced composites .
Biological Research
The compound is used in biological research to study its effects on various biological systems. Researchers are examining its interactions with enzymes, receptors, and other cellular components to understand its mechanism of action. This research can lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases .
Environmental Science
In environmental science, Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate is studied for its potential impact on the environment. Researchers are investigating its degradation pathways, persistence in the environment, and potential toxicity to aquatic and terrestrial organisms. This information is crucial for assessing its environmental safety and developing strategies for its safe use and disposal .
Agricultural Chemistry
The compound is explored for its potential use in agriculture as a pesticide or herbicide. Its ability to inhibit the growth of certain pests and weeds makes it a candidate for developing new agrochemicals. Researchers are studying its efficacy, mode of action, and environmental impact to ensure its safe and effective use in agricultural practices .
Medicinal Chemistry
In medicinal chemistry, Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate is investigated for its potential to act as a lead compound in drug design. Its structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability. This research aims to develop new drugs with improved therapeutic profiles .
Mechanism of Action
While the specific mechanism of action for “Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate” is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-17(21)15-14(12-4-2-3-5-13(12)23-15)19-16(20)10-6-8-11(18)9-7-10/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYYTIPYNGGZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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